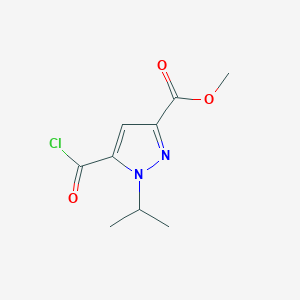![molecular formula C23H18N4O4S B2473229 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895412-81-4](/img/structure/B2473229.png)
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acrylamide Research Applications
Acrylamide in Industrial and Environmental Contexts Acrylamide, a chemical compound with various industrial applications, has been extensively studied for its environmental and health impacts. Research has focused on its formation in food during processing, its neurotoxic and carcinogenic potential, and strategies for mitigating its presence in consumer products. Acrylamide's role in polymer synthesis for wastewater treatment, soil conditioning, and as a laboratory reagent for protein electrophoresis highlights its dual significance as both a utility chemical and a substance of concern for health and safety regulations (Friedman, 2003).
Acrylamide Formation and Mitigation in Food Products Significant research has addressed acrylamide's formation in high-carbohydrate foods via the Maillard reaction, with implications for public health. Studies have explored analytical methods for acrylamide detection, the influence of agricultural practices on its levels in food, and interventions to reduce its formation during food processing. This area of research is critical for developing safer food processing techniques and reducing dietary exposure to acrylamide (Taeymans et al., 2004).
Microgel Applications of Acrylamide Derivatives Research into acrylamide-based microgels has revealed their potential in nanotechnology, drug delivery, sensing, and catalysis. The responsive behavior of these microgels to environmental changes, such as temperature and pH, makes them versatile tools for targeted drug delivery systems and as components in the design of responsive materials and devices (Begum et al., 2019).
Coordination Chemistry of Acrylamide The coordination chemistry of acrylamide with transition metals has been explored, albeit to a lesser extent. Acrylamide's ability to bind through its carbonyl oxygen suggests potential applications in the synthesis of complex metal-ligand systems, which could have implications for catalysis, environmental chemistry, and the synthesis of metallopharmaceuticals. However, the specific coordination behavior and applications of acrylamide in this context require further investigation to fully understand and exploit its potential (Girma et al., 2005).
properties
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-8-9-21-20(13-19)25-23(32-21)26(15-17-5-3-11-24-14-17)22(28)10-7-16-4-2-6-18(12-16)27(29)30/h2-14H,15H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRWRAYKPIDMF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)

![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)


![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)